molecular formula C27H30NOP B12497911 (4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole

(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole

Cat. No.: B12497911
M. Wt: 415.5 g/mol
InChI Key: IXFGFYRYWCQJAT-UHFFFAOYSA-N
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Description

(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphine group and an oxazole ring, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the phosphine group: This step often involves the use of diphenylphosphine and suitable catalysts to ensure the correct attachment to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the oxazole ring can produce various reduced derivatives.

Scientific Research Applications

(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole involves its interaction with specific molecular targets. The phosphine group can coordinate with metal ions, forming stable complexes that can catalyze various reactions. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole: shares similarities with other phosphine-containing compounds and oxazole derivatives.

    Diphenylphosphine oxide: Similar in terms of the phosphine group but lacks the oxazole ring.

    Oxazole derivatives: Similar in terms of the oxazole ring but may not contain the phosphine group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and applications. The presence of both the phosphine group and the oxazole ring provides a versatile platform for various scientific and industrial uses.

Properties

Molecular Formula

C27H30NOP

Molecular Weight

415.5 g/mol

IUPAC Name

diphenyl-[2-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl]phosphane

InChI

InChI=1S/C27H30NOP/c1-20(2)24-19-29-26(28-24)27(3,4)23-17-11-12-18-25(23)30(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,20,24H,19H2,1-4H3

InChI Key

IXFGFYRYWCQJAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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